Pyraclofos

Description

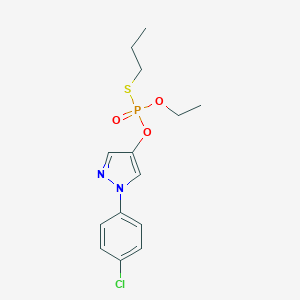

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGVXILFMXYDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058493 | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89784-60-1, 77458-01-6 | |

| Record name | Pyraclofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraclofos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyraclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyraclofos: A Technical Guide to its Chemical Structure and Properties

This guide provides an in-depth technical overview of Pyraclofos, a chiral organophosphate insecticide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, mechanism of action, and toxicological profile of this compound. The information is presented to not only inform but also to provide a causal understanding behind its chemical behavior and biological activity.

Introduction: Historical Context and Agricultural Significance

First registered in Japan in 1989, this compound (chemical name: O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate) emerged as a significant organophosphate insecticide for controlling a wide array of agricultural pests. It was developed to manage infestations of Lepidoptera, Coleoptera, Acarina, and nematodes in crucial crops such as cabbage, rice, cotton, and tea. As an organothiophosphate, it is characterized by a P=S thiophosphate bond and a chiral phosphorus atom, resulting in two enantiomers with potentially different biological activities.[1] this compound functions through contact, respiratory, and stomach action.[1]

Chemical Identity and Structure

This compound is a complex molecule featuring a chlorophenyl group, a pyrazole ring, and a phosphorothioate moiety. The presence of sulfur in the phosphorothioate group is a key feature that enhances its biological activity compared to some other organophosphates.

Key Identifiers:

-

IUPAC Name: (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate][1]

-

CAS Number: 89784-60-1[1][2][3]; A deprecated CAS number is 77458-01-6.[1][2][4][5]

-

Molecular Weight: Approximately 360.8 g/mol .[1][2][3][4][6]

-

Canonical SMILES: CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl[1][2]

Chemical Structure Diagram

The following diagram illustrates the two-dimensional structure of the this compound molecule.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its environmental fate and behavior, including its potential for mobility and bioaccumulation. It is typically a pale yellow oil or a colorless to pale yellow liquid.[1]

| Property | Value | Significance & Source(s) |

| Water Solubility | 33 mg/L (at 20°C) | Indicates moderate mobility in aquatic systems.[1] |

| Organic Solvent Solubility | Miscible in acetone, ethanol, and methanol | High solubility in organic solvents affects formulation and environmental distribution.[1] |

| Octanol-Water Partition Coefficient (log P) | 3.77 | Suggests a high potential for bioaccumulation in organisms.[1] |

| Vapor Pressure | 1.60 × 10⁻³ mPa (at 20°C) | Low volatility indicates it is less likely to be transported long distances in the atmosphere.[1] |

| Density | ~1.271 g/cm³ | Denser than water.[1] |

| Boiling Point | 454°C | [1] |

| Stability | Relatively stable under normal conditions. | May degrade at extreme pH levels or temperatures. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a phosphorothioate ester.[1] The methodology underscores the precise control required in organophosphate chemistry to achieve the desired molecular architecture.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Pyrazole Intermediate: The synthesis begins with the formation of 1-(4-chlorophenyl)-4-hydroxypyrazole. This is achieved through the cyclization of 3-chloroacetoaldehyde hydrazone-p-chlorobenzene in methanol with sodium hydroxide.[4]

-

Phosphorylation: The key intermediate, 1-(4-chlorophenyl)-1H-pyrazol-4-ol, is then reacted with O-ethyl-S-propylthiophosphoryl chloride.[4]

-

Reaction Conditions: This reaction is typically carried out in an acetonitrile solution in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][4] The reaction is maintained at approximately 50°C for 3 hours.[4]

-

Inert Atmosphere: To prevent oxidation and other side reactions, the synthesis is conducted under an inert atmosphere.[1]

Synthesis Workflow Diagram

Caption: Key steps in the synthesis of this compound.

Mechanism of Action

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][6] AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine.

The process is as follows:

-

Binding: this compound binds to the active site of the AChE enzyme.

-

Inhibition: This binding is irreversible and prevents AChE from hydrolyzing acetylcholine.

-

Accumulation: Consequently, acetylcholine accumulates in the synaptic cleft, leading to continuous and excessive stimulation of postsynaptic receptors.

-

Paralysis and Death: This overstimulation of the nervous system results in paralysis and ultimately the death of the insect.

This compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 1B.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound via AChE inhibition.

Applications

This compound has been utilized in various fields, primarily in agriculture, but also in analytical chemistry.

-

Agriculture: It is used as a broad-spectrum insecticide and nematicide to control a variety of pests on crops like vegetables. It is effective against pests such as cotton bollworm, red bollworm, and potato tuber moth.[4]

-

Analytical Chemistry: this compound serves as a reference standard for the detection of organophosphate residues in food products using techniques like gas chromatography.

-

Veterinary Medicine: Formulations have been developed for use as a drench for sheep and lambs.[7]

Toxicological Profile and Environmental Fate

The toxicological properties of this compound are a significant concern, leading to regulatory scrutiny.

-

Toxicity: It is classified as toxic if swallowed.[2] Due to its high aquatic toxicity and toxicity to bees, it is listed as a Highly Hazardous Pesticide (HHP).[1]

-

Enantioselectivity: The two enantiomers of this compound, S-(+)-pyraclofos and R-(−)-pyraclofos, exhibit different levels of toxicity.[1][6] Further research is needed to fully understand the enantioselective toxicity and environmental fate of each.

-

Environmental Persistence: With a soil half-life (DT₅₀) of approximately 50 days, this compound is considered moderately persistent in the environment.

-

Immunotoxicology: Studies have indicated that this compound can modulate immune responses, making this an important area of toxicological assessment.

Conclusion and Future Directions

This compound is a potent organophosphate insecticide with a well-defined mechanism of action. Its chemical structure and properties contribute to its efficacy against a broad range of agricultural pests. However, its toxicity profile and environmental persistence necessitate careful management and have led to restrictions on its use in some regions.

Future research should focus on:

-

A deeper understanding of the enantioselective toxicity and degradation pathways of its stereoisomers.

-

Continued investigation into the mechanisms of insect resistance to develop sustainable pest management strategies.

-

Comprehensive evaluation of the long-term ecological impacts on non-target organisms.

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The intricate relationship between its structure, properties, and biological activity highlights the ongoing need for rigorous scientific evaluation of such compounds.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]

-

University of Hertfordshire. (n.d.). This compound (Ref: OMS 3040). Agriculture & Environment Research Unit (AERU). Retrieved January 27, 2026, from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 27, 2026, from [Link]

-

Chemsrc. (2025, August 28). This compound | CAS#:77458-01-6. Retrieved January 27, 2026, from [Link]

-

University of Hertfordshire. (n.d.). This compound (Ref: OMS 3040). Agriculture & Environment Research Unit (AERU). Retrieved January 27, 2026, from [Link]

Sources

- 1. This compound (Ref: OMS 3040) [sitem.herts.ac.uk]

- 2. This compound | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:77458-01-6 | Chemsrc [chemsrc.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound (Ref: OMS 3040) [sitem.herts.ac.uk]

Pyraclofos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyraclofos is a chiral organophosphorus (OP) insecticide and nematicide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action as an AChE inhibitor. It delves into the biochemical interactions at the active site of the enzyme, the stereoselective toxicity of its enantiomers, and the downstream physiological consequences of AChE inhibition. Furthermore, this guide presents a detailed, field-proven protocol for an in vitro AChE inhibition assay using the Ellman's method, offering a practical framework for researchers. The content is structured to provide a comprehensive understanding for professionals in toxicology, drug development, and environmental science.

Introduction: The Role and Significance of this compound

This compound is a phosphorothioate insecticide used to control a range of agricultural and veterinary pests.[1] Like other organophosphates, its primary mode of action is the disruption of the central nervous system by inhibiting the enzyme acetylcholinesterase (AChE).[1] This enzyme plays a crucial role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2] The inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis and death in susceptible organisms.[1]

A notable characteristic of this compound is its chirality; it exists as a racemic mixture of two enantiomers, (R)-Pyraclofos and (S)-Pyraclofos.[3] Research has demonstrated that these enantiomers exhibit stereoselective toxicity, with one enantiomer often being significantly more active than the other.[3][4] This highlights the importance of understanding the three-dimensional interactions between the inhibitor and the enzyme's active site.

The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibition of AChE by this compound, and organophosphates in general, is a process of covalent modification of the enzyme's active site. This process effectively renders the enzyme non-functional.

The Acetylcholinesterase Active Site

The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of three amino acids: serine (Ser), histidine (His), and glutamate (Glu).[2] The serine residue's hydroxyl group is crucial for the hydrolysis of acetylcholine.

The Phosphorylation Process

The mechanism of inhibition involves the phosphorylation of the serine residue in the catalytic triad by the organophosphate molecule.[5] this compound acts as a substrate mimic, binding to the active site of AChE.[3] The phosphorus atom in this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue. This results in the formation of a stable, covalent phosphate-ester bond between this compound and the serine residue. This phosphorylation is essentially irreversible under normal physiological conditions, leading to a long-lasting inactivation of the enzyme.[5]

The following diagram illustrates the general mechanism of AChE inhibition by an organophosphate like this compound.

Caption: Covalent modification of AChE by this compound.

Stereoselective Inhibition by this compound Enantiomers

This compound is a chiral molecule, and its enantiomers exhibit different binding affinities and inhibitory effects on AChE. A study on human acetylcholinesterase revealed that the (R)-enantiomer of this compound has a significantly higher neuronal affinity than the (S)-enantiomer.[3] This enantioselectivity is attributed to the different spatial arrangements of the enantiomers, which affects their fit and interaction with the chiral environment of the AChE active site.[3] The higher affinity of the (R)-enantiomer leads to a more potent inhibitory effect.[3]

Physiological Consequences of Acetylcholinesterase Inhibition

The inhibition of AChE by this compound leads to a cascade of physiological events, culminating in neurotoxicity.

Accumulation of Acetylcholine

With AChE inhibited, the neurotransmitter acetylcholine is no longer efficiently hydrolyzed in the synaptic cleft. This leads to its accumulation and prolonged presence at the postsynaptic receptors.

Cholinergic Crisis and Neurotoxicity

The excess acetylcholine continuously stimulates both muscarinic and nicotinic cholinergic receptors, leading to a state known as a "cholinergic crisis". This overstimulation of the nervous system manifests in a variety of symptoms. In insects, this leads to uncontrolled nerve firing, tremors, paralysis, and ultimately death.[6]

The following diagram illustrates the signaling pathway disruption caused by this compound.

Caption: this compound blocks ACh hydrolysis, causing continuous signaling.

Quantitative Analysis of this compound-AChE Interaction

| Enantiomer | Binding Affinity (K) to Human AChE (M⁻¹) | Reference |

| (R)-Pyraclofos | 6.31 × 10⁴ | [3] |

| (S)-Pyraclofos | 1.86 × 10⁴ | [3] |

For context, the IC50 value for a related organophosphate, chlorpyrifos, against red blood cell AChE has been reported to be 0.12 µM.[6]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity and its inhibition.[7] The principle of the assay is the measurement of the production of thiocholine, which results from the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

-

Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations in the assay.

-

-

Assay Procedure:

-

In a 96-well microplate, add the following to each well in the specified order:

-

50 µL of phosphate buffer (for blank and control wells) or 50 µL of this compound dilution (for inhibitor wells).

-

25 µL of AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

To initiate the reaction, add 25 µL of ATCI solution to all wells.

-

Immediately add 150 µL of DTNB solution to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm.

-

Take kinetic readings every minute for 10-15 minutes, or take an endpoint reading after a fixed time (e.g., 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

The following diagram outlines the experimental workflow for the AChE inhibition assay.

Caption: Step-by-step workflow of the AChE inhibition assay.

Toxicological Profile and Environmental Considerations

This compound is classified as toxic if swallowed.[8] The acute oral LD50 in rats is 237 mg/kg.[9][10] In aquatic environments, this compound also demonstrates toxicity, with a 96-hour lethal concentration 50 (LC50) in zebrafish (Danio rerio) of 2.23 mg/L for the more toxic (R)-enantiomer and 3.99 mg/L for the (S)-enantiomer.[4]

The environmental fate of this compound is influenced by microbial degradation in soil, which can be enantioselective.[11] The degradation half-life of this compound enantiomers can vary significantly in different soil types, indicating that microbial communities play a crucial role in its environmental persistence.[11][12]

Conclusion

This compound is a potent acetylcholinesterase inhibitor that functions through the essentially irreversible phosphorylation of a serine residue in the enzyme's active site. Its chirality leads to stereoselective inhibition, with the (R)-enantiomer exhibiting a higher binding affinity and thus greater toxicity. The resulting accumulation of acetylcholine disrupts normal nerve function, leading to a fatal cholinergic crisis in target organisms. The in vitro analysis of its inhibitory activity can be robustly performed using the Ellman's method, providing a reliable tool for further research and the development of new-generation pesticides or potential antidotes. A comprehensive understanding of its mechanism of action, coupled with knowledge of its toxicological and environmental profile, is essential for its responsible use and for the development of safer alternatives.

References

-

Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. (2023). MDPI. [Link]

-

Characterizing the potentially neuronal acetylcholinesterase reactivity toward chiral this compound: Enantioselective insights from spectroscopy, in silico docking, molecular dynamics simulation and per-residue energy decomposition studies. (2021). PubMed. [Link]

-

This compound | C14H18ClN2O3PS | CID 93460. (n.d.). PubChem. [Link]

-

Different Enantioselective Degradation of this compound in Soils. (2012). ResearchGate. [Link]

-

Reactivation of acetycholinesterase inhibited by the pesticide chlorpyrifos. (2006). ResearchGate. [Link]

-

Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. (2023). PubMed Central. [Link]

-

Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. (n.d.). PubMed. [Link]

-

Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]

-

Environmental Fate of the Insecticide Chlorpyrifos in Soil Microcosms and Its Impact on Soil Microbial Communities. (2017). ResearchGate. [Link]

-

Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies. (2006). PubMed. [Link]

-

This compound (Ref: OMS 3040). (n.d.). AERU - University of Hertfordshire. [Link]

-

The active-site gorge of acetylcholinesterase showing the locations of... (n.d.). ResearchGate. [Link]

-

This compound | CAS#:77458-01-6. (n.d.). Chemsrc. [Link]

-

Enantioselective developmental toxicity and immunotoxicity of this compound toward zebrafish (Danio rerio). (2014). PubMed. [Link]

-

Acetylcholinesterase inhibitory activity (IC 50 values) of the isolated alkaloids. (n.d.). ResearchGate. [Link]

-

Inhibition of Acetylcholinesterase by Monoterpenoids to Enhance Toxic Activity of Chlorpyrifos on Black Cutworm (Agrotis ipsilon). (n.d.). Progress in Chemical and Biochemical Research. [Link]

-

Toxicological Profile for chlorpyrifos. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. (n.d.). PubMed. [Link]

-

Guidance Document on Estimating Persistence and Degradation Kinetics from Environmental Fate Studies on Pesticides in EU Registr. (n.d.). European Soil Data Centre (ESDAC). [Link]

-

Different enantioselective degradation of this compound in soils. (2012). PubMed. [Link]

-

Degradation of Sulfoxaflor Pesticide in Aqueous Solutions Utilizing Photocatalytic Ozonation with the Simultaneous Use of Titanium Dioxide and Iron Zeolite Catalysts. (2023). MDPI. [Link]

Sources

- 1. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing the potentially neuronal acetylcholinesterase reactivity toward chiral this compound: Enantioselective insights from spectroscopy, in silico docking, molecular dynamics simulation and per-residue energy decomposition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective developmental toxicity and immunotoxicity of this compound toward zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:77458-01-6 | Chemsrc [chemsrc.com]

- 10. This compound (Ref: OMS 3040) [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Different enantioselective degradation of this compound in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate, a potent organophosphate insecticide commonly known as Pyraclofos. This document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development. We will delve into the detailed methodologies for the preparation of key intermediates, the final coupling reaction, and the underlying chemical principles that govern these transformations. The protocols described herein are designed to be self-validating, with a focus on causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction

O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate is a member of the organophosphate class of insecticides, exhibiting its mode of action through the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. The synthesis of this molecule is a multi-step process that hinges on the preparation of two crucial intermediates: 1-(4-chlorophenyl)-1H-pyrazol-4-ol and O-ethyl S-propyl phosphorochloridothioate. This guide will elucidate a reliable and well-documented pathway for the synthesis of this compound, emphasizing reaction mechanisms, practical experimental procedures, and purification strategies.

Overall Synthetic Strategy

The synthesis of O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate can be logically divided into three main stages:

-

Stage 1: Synthesis of the Pyrazole Core - 1-(4-chlorophenyl)-1H-pyrazol-4-ol. This involves the formation of the pyrazole ring system substituted with the 4-chlorophenyl group.

-

Stage 2: Preparation of the Phosphorylating Agent - O-ethyl S-propyl phosphorochloridothioate. This is the reactive component that will introduce the phosphorothiolate moiety.

-

Stage 3: Final Coupling Reaction. The pyrazole core and the phosphorylating agent are coupled to yield the final product.

Pyraclofos molecular weight and formula C14H18ClN2O3PS

An In-Depth Technical Guide to Pyraclofos (C₁₄H₁₈ClN₂O₃PS)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, an organophosphate insecticide. It is intended for researchers, scientists, and professionals in drug development and agrochemical science who require a detailed understanding of its chemical properties, mechanism of action, synthesis, and analytical methodologies.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic organothiophosphate insecticide belonging to the phenylpyrazole chemical class.[1] Its chemical identity and physical characteristics are fundamental to understanding its behavior in biological and environmental systems.

The molecular formula of this compound is C₁₄H₁₈ClN₂O₃PS .[2][3][4][5][6] It has a molecular weight of approximately 360.8 g/mol .[2][3][5][6][7][8] The presence of a chiral phosphorus center results in two stereoisomers, R-(-)-pyraclofos and S-(+)-pyraclofos, which can exhibit different levels of toxicity and environmental degradation rates.[1][7]

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [2][7] |

| Molecular Weight | 360.8 g/mol | [2][3] |

| CAS Registry Number | 77458-01-6; 89784-60-1 | [1][4][7] |

| IUPAC Name | (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate] | [1][7] |

| Appearance | Pale yellow oil | [1] |

| Water Solubility (20°C) | 33 mg/L | [1] |

| Log P (Octanol-Water) | 3.77 | [1] |

| Vapor Pressure (20°C) | 1.60 x 10⁻³ mPa | [1] |

| Synonyms | Boltage, Voltage, TIA 230, OMS 3040 | [1][2][5] |

A high octanol-water partition coefficient (Log P) of 3.77 indicates a high potential for bioaccumulation in fatty tissues.[1] Its low vapor pressure suggests it is not highly volatile under standard conditions.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][7] AChE is critical for nerve function in both insects and mammals, where it catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, this compound causes an accumulation of acetylcholine at the neuromuscular junction.[3] This leads to continuous and excessive stimulation of postsynaptic receptors, resulting in uncontrolled nerve impulses, muscle tremors, paralysis, and ultimately, the death of the insect.[3][9] This mechanism is characteristic of organophosphate insecticides.[7]

Caption: Generalized workflow for the chemical synthesis of this compound.

Toxicological Profile

Human Health

This compound is classified as acutely toxic. The Global Harmonized System (GHS) classifies it as "Toxic if swallowed" (H301). [2]As an AChE inhibitor, exposure can lead to symptoms characteristic of organophosphate poisoning, including nausea, dizziness, confusion, and in severe cases, respiratory failure. Professionals handling this compound should adhere to strict safety protocols.

Environmental Fate and Ecotoxicity

This compound poses risks to non-target organisms. [3]* Soil Persistence : It is moderately persistent in the environment, with a reported field soil half-life (DT₅₀) of 50 days. [3]* Aquatic Toxicity : The compound is highly toxic to aquatic life. [3]* Avian and Bee Toxicity : Data indicates high acute toxicity to bees, making its application a concern for pollinator populations. [1] Due to these environmental risks, this compound is not approved for use as a plant protection agent under EC Regulation 1107/2009. [1]

Analytical Methodologies

The detection and quantification of this compound residues in environmental and food matrices are critical for regulatory monitoring and safety assessment. The standard analytical technique for organophosphates is gas chromatography (GC). [3][10] General Analytical Workflow:

-

Sample Preparation and Extraction : The initial step involves extracting this compound from the sample matrix (e.g., soil, water, or food products). For solid samples like produce, this often involves homogenization followed by an ultrasound-assisted extraction with a suitable organic solvent. [11]For liquid samples, a liquid-liquid extraction may be employed.

-

Cleanup : The crude extract is then purified to remove interfering co-extractives. This is commonly achieved using solid-phase extraction (SPE) with cartridges like C18 or basic alumina. [11]3. Instrumental Analysis : The purified extract is analyzed by gas chromatography. A mass spectrometry (MS) detector is often preferred for its high selectivity and sensitivity, allowing for definitive identification and quantification of this compound. [11][12]An electron capture detector (ECD) can also be used, as it is highly sensitive to halogenated compounds like this compound. [13]

Caption: Standard analytical workflow for this compound residue analysis.

Applications and Efficacy

This compound has demonstrated broad-spectrum insecticidal activity against a variety of agricultural pests. [3]It is effective against insects from orders such as Lepidoptera (e.g., cotton bollworm), Coleoptera (e.g., potato beetle), Hemiptera (e.g., aphids), and Diptera. [3][4]It acts through both contact and stomach ingestion, but it does not exhibit systemic activity within the plant. [1][4]Formulations have included emulsifiable concentrates and wettable powders. [1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 93460, this compound. Available from: [Link]

-

University of Hertfordshire (2024). Pesticide Properties Database: this compound (Ref: OMS 3040). Agriculture and Environment Research Unit (AERU). Available from: [Link]

-

Chemsrc (2024). This compound | CAS#:77458-01-6. Available from: [Link]

-

National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (2022). Toxicological Profile for Chlorpyrifos - Chapter 7: Analytical Methods. Available from: [Link]

-

Pizzolato, T. M., et al. (2016). Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 408(26), 7497-7508. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (2003). Toxicological Profile for Pyrethrins and Pyrethroids - Chapter 7: Analytical Methods. Available from: [Link]

-

Sparks, T. C., et al. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 50(1). Available from: [Link]

-

Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology, 22(4), 609-619. Available from: [Link]

-

Pesticide Action Network Europe (n.d.). Sulfoxaflor and flupyradifurone: Neonicotinoids or not?. Available from: [Link]

-

ResearchGate (n.d.). Synthesis route for commercial sulfoximine insecticide Sulfoxaflor. Available from: [Link]

-

ResearchGate (n.d.). Analytical Methods for Determining Pyrethroid Insecticides in Environmental and Food Matrices. Available from: [Link]

Sources

- 1. This compound (Ref: OMS 3040) [sitem.herts.ac.uk]

- 2. This compound | C14H18ClN2O3PS | CID 93460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-302170) | 77458-01-6 [evitachem.com]

- 4. echemi.com [echemi.com]

- 5. This compound 10 µg/mL in Cyclohexane | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. medkoo.com [medkoo.com]

- 8. This compound | CAS#:77458-01-6 | Chemsrc [chemsrc.com]

- 9. pagepressjournals.org [pagepressjournals.org]

- 10. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

Pyraclofos: A Technical Guide to its Insecticidal Activity and Evaluation

Abstract

Pyraclofos, an organothiophosphate insecticide, has demonstrated significant efficacy across a broad spectrum of agricultural pests. As with all organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This disruption leads to paralysis and subsequent death of the target pest. This technical guide provides an in-depth review of the insecticidal activity of this compound, detailing its mechanism of action, spectrum of activity, and the toxicological evaluation methods used to quantify its efficacy. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, explaining the causality behind experimental protocols and ensuring a trustworthy, authoritative resource grounded in comprehensive references.

Introduction: The Role of Organophosphates in Pest Management

Organophosphate (OP) compounds have been a cornerstone of integrated pest management (IPM) programs for decades due to their high efficacy, broad-spectrum activity, and relatively short environmental persistence.[1][2] this compound, chemically known as O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate, is a member of this class, developed to control a wide array of economically significant pests.[3] Like its chemical relatives, such as chlorpyrifos, this compound acts on the central nervous system of insects, offering contact, stomach, and respiratory action.[4][5] Understanding its specific properties and mechanism is crucial for its effective and safe application, particularly in managing the development of insecticide resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of this compound is rooted in its ability to inhibit the enzyme acetylcholinesterase (AChE). This mechanism is a hallmark of all organophosphate and carbamate insecticides.[6]

The Cholinergic Synapse: A Point of Disruption

In a healthy insect nervous system, nerve impulses are transmitted across a synapse by the neurotransmitter acetylcholine (ACh). After the impulse is transmitted, AChE rapidly breaks down ACh into choline and acetic acid, terminating the signal and allowing the neuron to return to its resting state.

This compound' Role as an Irreversible Inhibitor

This compound, particularly its activated oxon metabolite, binds to the active site of AChE. This binding is effectively irreversible, phosphorylating the enzyme and rendering it non-functional.[3] Consequently, ACh cannot be hydrolyzed and accumulates in the synaptic cleft. This leads to a state of continuous, uncontrolled nerve firing, resulting in tremors, paralysis, and ultimately, the death of the insect.[3]

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Spectrum of Activity and Efficacy

This compound exhibits a broad spectrum of activity, making it effective against a variety of pests across multiple insect orders. It has demonstrated high insecticidal activity against Lepidopteran (moths, butterflies), Coleopteran (beetles), Hemipteran (aphids, leafhoppers), and Dipteran (flies, mosquitoes) pests.[3] Furthermore, it possesses significant acaricidal (mite and tick) and nematicidal (nematode) properties.[3]

Target Pests: Key agricultural pests controlled by this compound include:

-

Cabbage Armyworm (Mamestra brassicae)[3]

-

Rice Stem Borer (Chilo suppressalis)[3]

-

Housefly (Musca domestica)[3]

Quantitative Efficacy Data:

While specific LC50 (lethal concentration for 50% of the population) data for this compound against all major pests is not consistently available in public literature, we can contextualize its efficacy by examining data for other organophosphates against the same target species. This provides a baseline for understanding the potency expected from this class of insecticides.

| Pest Species | Insecticide | LC50 Value (ppm or mg/L) | Exposure Time | Bioassay Method | Reference |

| Spodoptera litura | Chlorpyrifos | 0.2 (2nd instar) | 48h | Leaf Dip | [10] |

| Chlorpyrifos | 1.11 (4th instar) | 48h | Leaf Dip | [10] | |

| Profenofos | 18.63 | 48h | Leaf Dip | [11] | |

| Plutella xylostella | Chlorpyrifos-ethyl | 5 - 15 (fold resistance vs susceptible) | - | Leaf Dip | [12] |

| Quinalphos | 3.30 - 3.67 | - | Leaf Dip | [13] | |

| Myzus persicae | Malathion | 362.2 | - | Leaf Dip | [14] |

| Thiamethoxam | 4.1 | - | Leaf Dip | [14] |

Note: The table presents data for related organophosphates to provide context for the expected efficacy range against key pests targeted by this compound.

Experimental Evaluation of Insecticidal Activity

To determine the efficacy and toxicological profile of an insecticide like this compound, a series of standardized laboratory and field experiments are required. These protocols are designed to be reproducible and provide quantitative data, such as LD50 (lethal dose) or LC50 values.

Workflow for Insecticide Efficacy Testing

The evaluation of a new insecticidal compound follows a logical progression from initial laboratory screening to mechanistic studies and finally to field validation. This ensures a comprehensive understanding of the compound's activity and its potential for practical application.

Caption: A generalized workflow for evaluating the insecticidal activity of a compound.

Detailed Protocol: Topical Application Bioassay

The topical application bioassay is a precise method for determining the dose-response relationship of a contact insecticide. It allows for the application of a known, minute quantity of the active ingredient directly onto the insect's cuticle.

Causality and Experimental Choices:

-

Choice of Solvent: Acetone is commonly used because it is highly volatile, meaning it evaporates quickly, leaving only the insecticide residue on the insect's cuticle.[15] It is also relatively non-toxic to the insects at the small volumes used, which is verified by running a "solvent-only" control group.

-

Application Site: The dorsal thorax is often chosen as the application site.[15] This area is less likely to be groomed or rubbed off by the insect, ensuring consistent exposure. It is also a region where the insecticide can be readily absorbed.

-

Dose Range: A geometric progression of doses is used to generate a full dose-response curve, which is essential for accurate LC50/LD50 calculation via probit analysis.[15]

Step-by-Step Methodology:

-

Insect Rearing: Rear third-instar larvae of the target pest (e.g., Spodoptera litura) under controlled conditions (27 ± 1 °C, 75 ± 5% relative humidity, 12:12h light:dark cycle).[7]

-

Preparation of Insecticide Solutions:

-

Prepare a stock solution of technical grade this compound in analytical grade acetone.[16]

-

Perform serial dilutions from the stock solution to create a range of at least five concentrations that are expected to cause between 10% and 90% mortality.

-

-

Application of Insecticide:

-

Immobilize the larvae by chilling them on a cold plate.

-

Using a micro-applicator or a precision syringe, apply a small, consistent droplet (e.g., 0.5 µL) of an insecticide dilution to the dorsal surface of the thorax of each larva.[7][15]

-

Prepare a control group where larvae are treated with acetone only.

-

Treat at least 20-30 insects per concentration, with a minimum of three replications.

-

-

Observation and Data Collection:

-

Place the treated larvae in clean petri dishes with a fresh food source (e.g., a castor leaf disc).

-

Maintain the larvae under the same controlled environmental conditions.

-

Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it cannot move in a coordinated manner when prodded with a fine brush.

-

-

Data Analysis:

-

Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

-

Calculate the LC50 or LD50 values and their 95% confidence intervals using probit analysis software.

-

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay directly measures the effect of this compound on its target enzyme, AChE. It is crucial for confirming the mechanism of action and for studying resistance mechanisms related to target-site insensitivity. The protocol is based on the Ellman method.[10][17]

Causality and Experimental Choices:

-

Substrate and Reagent: Acetylthiocholine is used as a substrate because its hydrolysis by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.

-

Sample Preparation: Insect heads are typically used as they contain a high concentration of nervous tissue and therefore AChE. Homogenization in a buffer containing a mild detergent (like Triton X-100) helps to solubilize the membrane-bound enzyme.

Step-by-Step Methodology:

-

Enzyme Preparation:

-

Collect heads from a known number of insects (e.g., 20-30 adult Myzus persicae).

-

Homogenize the heads in a cold phosphate buffer (pH 7.5) containing Triton X-100.

-

Centrifuge the homogenate at 4°C to pellet cellular debris. The resulting supernatant contains the AChE enzyme and is used for the assay.

-

-

Assay Reaction:

-

Prepare a working reagent by dissolving DTNB and acetylthiocholine iodide in the phosphate buffer.

-

In a 96-well microplate, add the following to separate wells:

-

Blank: Assay buffer.

-

Control: Insect enzyme supernatant.

-

Test: Insect enzyme supernatant pre-incubated with various concentrations of this compound.

-

-

Initiate the reaction by adding the working reagent to all wells.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometric plate reader.

-

Measure the change in absorbance at 412 nm over a set period (e.g., every minute for 10 minutes).[17]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition of AChE activity for each this compound concentration relative to the control.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Insecticide Resistance Mechanisms

The sustained use of any insecticide class can lead to the selection of resistant populations. For organophosphates like this compound, two primary mechanisms of resistance are prevalent:

-

Metabolic Resistance: This is the most common form of resistance, where insects evolve enhanced detoxification systems.[6] Specific enzymes, such as esterases or glutathione S-transferases (GSTs), break down the insecticide into non-toxic metabolites before it can reach its target site in the nervous system.

-

Target-Site Resistance: This mechanism involves a modification of the AChE enzyme itself.[6] A point mutation in the gene encoding AChE can alter the structure of the enzyme's active site, reducing its binding affinity for the organophosphate inhibitor. This is often referred to as modified or insensitive acetylcholinesterase (MACE).

Monitoring for these resistance mechanisms is critical for effective pest management and for designing resistance-breaking strategies, such as rotating insecticides with different modes of action.

Conclusion and Future Perspectives

This compound remains a potent organophosphate insecticide with a valuable role in controlling a wide range of damaging agricultural pests. Its efficacy is derived from the well-understood mechanism of acetylcholinesterase inhibition. The protocols detailed in this guide provide a robust framework for the scientific evaluation of its insecticidal activity, from quantifying lethality in whole organisms to assessing its impact at the molecular level. As the challenge of insecticide resistance continues to grow, a thorough understanding of these evaluation techniques is paramount for drug development professionals and researchers. Future work should focus on continued resistance monitoring, exploring synergistic combinations to enhance efficacy, and developing integrated pest management strategies that preserve the utility of valuable active ingredients like this compound.

References

-

Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]

-

AgriSustain-An International Journal. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]

-

K-REx - Kansas State University. (n.d.). Insecticidal Activity and Properties of TIA-230 (this compound*). [Link]

-

National Institutes of Health. (2024). The Effects of Natural Insecticides on the Green Peach Aphid Myzus persicae (Sulzer) and Its Natural Enemies Propylea quatuordecimpunctata (L.) and Aphidius colemani Viereck. [Link]

-

ResearchGate. (n.d.). LC50 of different insecticides against army worm (Spodoptera litura L.)... [Link]

-

World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. [Link]

-

ResearchGate. (n.d.). Insecticides for control of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Pakistan and factors that affect their toxicity. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Chlorpyrifos - Interim review - Agricultural Assessment. [Link]

-

World Health Organization. (2009). Guidelines for efficacy testing of household insecticide products - Mosquito coils, vaporizer mats, liquid vaporizers, ambient emanators and aerosols. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]

-

CGSpace. (n.d.). Pesticide resistance in Plutella xylostella (Lepidoptera: Plutellidae) populations from Togo and Benin. [Link]

-

Journal of Entomology and Zoology Studies. (2019). Relative toxicity of different insecticides against Spodoptera litura. [Link]

-

National Institutes of Health. (2000). Chlorpyrifos: an unwelcome pesticide in our homes. [Link]

-

ResearchGate. (n.d.). Evaluation of some novel insecticides against Myzus persicae (sulzer). [Link]

-

Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]

-

National Institutes of Health. (2013). Quantitative structure activity relationship and risk analysis of some pesticides in the goat milk. [Link]

-

MESA. (2022). Updated WHO guidance for monitoring resistance in mosquito vectors. [Link]

-

ResearchGate. (n.d.). Physico-Chemical Properties and Efficacy of Chlorpyrifos Commercial Formulations against Spodoptera littoralis under Laboratory and Field Conditions. [Link]

-

IRAC. (n.d.). Green peach aphid Archives. [Link]

-

Connect Journals. (n.d.). RELATIVE TOXICITY OF DIFFERENT INSECTICIDES AGAINST LARVAE OF PLUTELLA XYLOSTELLA (LINNAEUS) IN PUNJAB. [Link]

-

International Journal of Advanced Biological and Biomedical Research. (n.d.). Resistance Development in Spodoptera littoralis (Lepidoptera: Noctuidae) to Conventional and New Insecticides in Egypt. [Link]

-

Chemsrc. (2025). This compound | CAS#:77458-01-6. [Link]

-

Congress.gov. (n.d.). CHLORPYRIFOS IN AGRICULTURE. [Link]

-

MDPI. (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. [Link]

-

ResearchGate. (n.d.). Acetylcholinesterase (AChE) hydrolyzes the acetylthiocholine and forms... [Link]

-

APMEN. (n.d.). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. [Link]

Sources

- 1. entomoljournal.com [entomoljournal.com]

- 2. congress.gov [congress.gov]

- 3. krex.k-state.edu [krex.k-state.edu]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Buy this compound (EVT-302170) | 77458-01-6 [evitachem.com]

- 6. irac-online.org [irac-online.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Effects of Natural Insecticides on the Green Peach Aphid Myzus persicae (Sulzer) and Its Natural Enemies Propylea quatuordecimpunctata (L.) and Aphidius colemani Viereck - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijabbr.com [ijabbr.com]

- 12. cgspace.cgiar.org [cgspace.cgiar.org]

- 13. connectjournals.com [connectjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Susceptibility of field populations of the diamondback moth, Plutella xylostella, to a selection of insecticides in Central China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ipm.ucanr.edu [ipm.ucanr.edu]

- 17. phytojournal.com [phytojournal.com]

The Bio-Transformation of Pyraclofos: A Technical Guide to its Metabolic Activation and Degradation

Introduction

Pyraclofos, an organophosphorothioate insecticide, has been utilized in agricultural applications for its efficacy against a range of pests. However, its biological activity and toxicological profile are not solely dictated by the parent compound. Like many xenobiotics, this compound undergoes extensive metabolic transformation within biological systems. This process is a double-edged sword: it is essential for the bioactivation of this compound to its potent insecticidal form, yet it also represents the primary mechanism for its detoxification and elimination. Understanding these intricate metabolic pathways is paramount for researchers, toxicologists, and drug development professionals involved in assessing its environmental fate, predicting potential toxicity, and developing safer alternatives.

This technical guide provides an in-depth exploration of the metabolic activation and degradation pathways of this compound. Drawing upon established principles of organophosphate metabolism and specific studies on this compound and its structural analogs, we will dissect the key enzymatic reactions, identify the resulting metabolites, and present the experimental methodologies used to elucidate these complex processes. The narrative is structured to provide not just a description of the pathways, but also a causal understanding of the biochemical logic that governs the toxicological outcomes of this compound exposure.

Section 1: The Duality of this compound Metabolism: Activation vs. Detoxification

The metabolic fate of this compound is governed by a delicate balance between two opposing sets of biochemical reactions: metabolic activation , often referred to as lethal synthesis, and degradation/detoxification . The parent this compound molecule, a phosphorothioate, is a relatively poor inhibitor of its primary target, acetylcholinesterase (AChE). Its potent insecticidal and toxic properties are only realized upon its conversion to the corresponding oxon analog. Conversely, a suite of enzymatic processes works to dismantle this compound and its active metabolite, transforming them into more water-soluble, less toxic compounds that can be readily excreted. The overall toxicity of this compound in an organism is therefore a function of the dynamic interplay between the rates of these activation and detoxification pathways.

Section 2: Metabolic Activation: The Path to Potent AChE Inhibition

The critical step in the bioactivation of this compound is the oxidative desulfuration of the parent molecule. This reaction is primarily mediated by the Cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes predominantly found in the liver.[1][2]

The Role of Cytochrome P450 in Oxidative Desulfuration

The CYP-mediated reaction involves the replacement of the sulfur atom double-bonded to the phosphorus center (P=S) with an oxygen atom, yielding the highly reactive oxon metabolite (P=O).[1][3] This transformation dramatically increases the electrophilicity of the phosphorus atom, rendering the oxon a much more potent inhibitor of acetylcholinesterase. For the closely related organophosphate chlorpyrifos, studies have shown that several CYP isoforms, including CYP1A2, CYP2B6, and CYP3A4, are involved in this activation step, with CYP2B6 demonstrating high efficiency in forming the oxon.[1][4] It is highly probable that a similar subset of CYP enzymes is responsible for the bioactivation of this compound.

The causality behind this activation lies in the mechanism of AChE inhibition. The active site of AChE contains a critical serine residue. The electrophilic phosphorus atom of the this compound-oxon readily attacks the hydroxyl group of this serine, leading to the formation of a stable, phosphorylated enzyme that is no longer capable of hydrolyzing its natural substrate, acetylcholine.[3] The accumulation of acetylcholine in cholinergic synapses leads to overstimulation of nerve signaling, resulting in the characteristic signs of organophosphate toxicity.

Section 3: Degradation and Detoxification Pathways

To counteract the toxicity of this compound and its oxon, organisms employ several enzymatic pathways to degrade these compounds into less harmful substances. These detoxification routes are crucial for survival and are a key area of research for understanding species-specific susceptibility.

Hydrolytic Pathways

Hydrolysis is a major detoxification pathway for organophosphates, involving the cleavage of the ester bonds in the molecule. This can occur through both enzymatic and non-enzymatic mechanisms.

-

Enzymatic Hydrolysis: The primary enzymes responsible for the hydrolysis of organophosphate oxons are A-esterases, most notably paraoxonase-1 (PON1) . PON1, found predominantly in the liver and plasma, can hydrolyze the active this compound-oxon, cleaving the P-O-aryl bond to yield 1-(4-chlorophenyl)-4-hydroxypyrazole (CHP) and diethyl phosphate.[3] Carboxylesterases also contribute to the hydrolysis of organophosphates.[5] This enzymatic breakdown is a critical line of defense, as it directly neutralizes the active, toxic form of the insecticide.

-

Non-Enzymatic Hydrolysis: this compound and its oxon can also undergo non-enzymatic hydrolysis, a process influenced by pH. Hydrolysis is generally faster under alkaline conditions.[6] This abiotic degradation pathway contributes to the environmental breakdown of the pesticide.

Glutathione-Mediated Conjugation

Another significant detoxification route is conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs) .[7] GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic centers of this compound or its metabolites. This process can lead to the cleavage of alkyl or aryl groups from the phosphorus atom, resulting in the formation of a glutathione conjugate. These conjugates are more water-soluble and are readily eliminated from the body, typically after further metabolism to mercapturic acids.

Other Metabolic Transformations in Mammals

Studies on the metabolism of this compound in rats have indicated that the primary route of elimination is through the bile.[8] This suggests extensive hepatic metabolism. The major metabolites identified in mammals are likely to be similar to those found in other species and through the pathways described above. These include the cleavage of the P-O-aryl bond to form CHP and its subsequent conjugates (e.g., sulfates and glucuronides), as well as cleavage of the P-S-propyl and P-O-ethyl bonds.[8]

Section 4: Summary of Key this compound Metabolites

The metabolism of this compound results in a variety of transformation products. The table below summarizes the key metabolites, their pathway of origin, and their toxicological significance.

| Metabolite Name | Abbreviation | Pathway of Origin | Toxicological Significance |

| This compound-oxon | - | Activation (CYP-mediated) | Highly toxic; potent AChE inhibitor. |

| 1-(4-chlorophenyl)-4-hydroxypyrazole | CHP | Degradation (Hydrolysis) | Significantly less toxic than the parent compound and oxon. |

| Diethyl phosphate | DEP | Degradation (Hydrolysis) | A common breakdown product of diethyl organophosphates; low toxicity. |

| Diethylthiophosphate | DETP | Degradation (Hydrolysis of parent) | A biomarker of exposure to phosphorothioate pesticides.[9] |

| CHP-sulfate / CHP-glucuronide | - | Degradation (Phase II Conjugation) | Water-soluble conjugates for excretion; detoxified forms.[8] |

| Glutathione Conjugates | - | Degradation (GST-mediated) | Water-soluble conjugates for excretion; detoxified forms. |

Section 5: Experimental Methodologies for Studying this compound Metabolism

Elucidating the metabolic pathways of a compound like this compound requires a combination of robust in vitro models and sensitive analytical techniques. The choice of experimental system is critical, as it must accurately reflect the metabolic capabilities of the organism of interest while allowing for controlled and reproducible experiments.

In Vitro Model: Metabolism Assay using Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver that contain a high concentration of CYP enzymes and are a standard tool for studying Phase I metabolism.[10]

Protocol: In Vitro Metabolism of this compound with HLMs

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Add pooled HLMs to the buffer to a final protein concentration of 0.5-1.0 mg/mL.[6]

-

Add this compound (dissolved in a suitable solvent like acetonitrile or methanol, final solvent concentration <1%) to the desired final concentration (e.g., a range from 1 to 100 µM to determine kinetics).

-

Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to a final concentration of 1 mM.[6] The rationale for using a regenerating system is to ensure a continuous supply of the essential cofactor NADPH for CYP activity throughout the incubation period.

-

Control incubations should be performed in parallel, either by excluding the NADPH-regenerating system (to assess non-CYP-mediated degradation) or by using heat-inactivated microsomes (to account for non-enzymatic degradation).

-

-

Incubation:

-

Incubate the reaction mixture in a shaking water bath at 37°C.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6] The acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for analysis.

-

Analytical Technique: Metabolite Identification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for identifying and quantifying pesticide metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.

Protocol: LC-MS/MS Analysis of this compound Metabolites

-

Chromatographic Separation (LC):

-

Inject the supernatant from the in vitro assay onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient elution is essential to separate the parent compound from its various metabolites, which will have different polarities.

-

-

Mass Spectrometric Detection (MS/MS):

-

The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Full Scan Analysis: Initially, perform a full scan analysis to detect the molecular ions of the parent compound and all potential metabolites.

-

Product Ion Scanning (MS/MS): Select the precursor ion of this compound and its suspected metabolites and subject them to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the metabolites. For example, the loss of specific side chains or the appearance of characteristic fragments of the pyrazole ring would be indicative of particular metabolic transformations.

-

-

Data Analysis and Quantification:

-

Identify metabolites by comparing their retention times and fragmentation patterns with those of authentic reference standards, if available.

-

For novel metabolites, the fragmentation pattern can be used to propose a chemical structure.

-

Quantify the parent compound and its metabolites by creating calibration curves using the ratio of the analyte peak area to the internal standard peak area.

-

Conclusion

The metabolism of this compound is a complex interplay of biochemical pathways that ultimately determine its fate and toxicological impact. The bioactivation via CYP-mediated oxidative desulfuration is a critical event, transforming the parent compound into a potent neurotoxin. Conversely, hydrolytic and conjugative pathways, mediated by enzymes such as PON1 and GSTs, provide efficient mechanisms for detoxification and elimination. A thorough understanding of these pathways, gained through robust experimental models and advanced analytical techniques, is essential for accurate risk assessment and the development of next-generation crop protection agents with improved safety profiles. The methodologies and principles outlined in this guide provide a framework for researchers to further investigate the intricate biotransformation of this compound and other important xenobiotics.

References

-

Tashiro, S. (1993). Metabolism of this compound in Rats. Journal of Pesticide Science, 18(1), 51-58. [Link]

-

Busby-Hjerpe, A. L., Campbell, J. A., Smith, J. N., Lee, S., Poet, T. S., Barr, D. B., & Timchalk, C. (2010). Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat. Toxicology, 268(1-2), 55–63. [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions. In PubChem. Retrieved January 26, 2026, from [Link]

-

Furlong, C. E., Marsillach, J., Jarvik, G. P., & Costa, L. G. (2017). Paraoxonase 1 (PON1) as a genetic determinant of susceptibility to organophosphate toxicity. Current opinion in toxicology, 2, 1-9. [Link]

-

Wang, C., Zhang, J., Wang, R., & Li, J. (2022). Mechanism and kinetics of chlorpyrifos co-metabolism by using environment restoring microbes isolated from rhizosphere of horticultural crops under subtropics. Frontiers in microbiology, 13, 936437. [Link]

-

Tang, J., Cao, Y., Rose, R. L., & Hodgson, E. (2001). Metabolism of chlorpyrifos by human cytochrome P450 isoforms and human, mouse, and rat liver microsomes. Drug metabolism and disposition, 29(9), 1201–1204. [Link]

-

Li, W., Yue, Y., Liu, L., & Li, S. (2019). Determination of chlorpyrifos and its metabolites in cells and culture media by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatographic science, 57(5), 442–448. [Link]

-

Abass, K., Turpeinen, M., & Pelkonen, O. (2009). In vitro metabolism and interaction of profenofos by human, mouse and rat liver preparations. Chemosphere, 77(7), 967–973. [Link]

-

Lee, S. J., & Lee, S. Y. (1996). Metabolism of this compound in Housefly, Musca domestica. Journal of the Korean Society for Applied Biological Chemistry, 39(4), 323-328. [Link]

-

Choi, J. W., Kwack, S. J., Kim, Y. J., & Lee, B. M. (2017). Chronic chlorpyrifos exposure elicits diet-specific effects on metabolism and the gut microbiome in rats. Journal of toxicology and environmental health. Part A, 80(21), 1165–1180. [Link]

-

Foxenberg, R. J., McGarrigle, J. E., & Sweeney, L. M. (2007). Human hepatic cytochrome P450-specific metabolism of parathion and chlorpyrifos. Drug metabolism and disposition, 35(10), 1888–1894. [Link]

-

Poet, T. S., Wu, H., Kousba, A. A., & Timchalk, C. (2003). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. Toxicological Sciences, 72(2), 193-200. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

-

Kaneko, H. (2011). Pyrethroids: mammalian metabolism and toxicity. Journal of agricultural and food chemistry, 59(7), 2786–2791. [Link]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

-

Timchalk, C., & Poet, T. S. (2008). Development of a physiologically based pharmacokinetic and pharmacodynamic model to determine dosimetry and cholinesterase inhibition for a binary mixture of chlorpyrifos and diazinon in the rat. Toxicology and applied pharmacology, 230(1), 26–37. [Link]

-

Coiffier, O., Le Gall, C., Lemaire, G., & Goutte, A. (2024). Exposure of wild mammals to glyphosate, AMPA, and glufosinate: a case for “emerging organic contaminants”?. Peer Community Journal, 4, e1. [Link]

-

Li, Y., Liu, H., Xu, J., & Li, S. (2019). Kinetics and Catabolic Pathways of the Insecticide Chlorpyrifos, Annotation of the Degradation Genes, and Characterization of Enzymes TcpA and Fre in Cupriavidus nantongensis X1T. Journal of agricultural and food chemistry, 67(9), 2636–2645. [Link]

-

Timchalk, C., Nolan, R. J., Mendrala, A. L., Dittenber, D. A., Brzak, K. A., & Mattsson, J. L. (2002). A physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) model for the organophosphate insecticide chlorpyrifos in rats and humans. Toxicological sciences, 66(1), 34–53. [Link]

-

Sychev, D. A., Ramenskaya, G. V., Ignatiev, I. V., & Kukes, V. G. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Journal of basic and clinical pharmacology, 9(3), 285–289. [Link]

-

Fisher, M. B., & Paine, M. F. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference, 24. [Link]

-

Agilent Technologies. (n.d.). LC-MS Applications for Food Safety Analysis Compendium. [Link]

-

Ma, T., & Chambers, J. E. (1994). Kinetic parameters of desulfuration and dearylation of parathion and chlorpyrifos by rat liver microsomes. Food and chemical toxicology, 32(8), 763–767. [Link]

-

Kaneko, H. (2011). Pyrethroids: Mammalian Metabolism and Toxicity. Journal of Agricultural and Food Chemistry, 59(7), 2786-2791. [Link]